Cyclopropene, 1-bromo-2,3-dimethyl-
Description
1-Bromo-2,3-dimethylcyclopropene is a strained cyclopropene derivative featuring a three-membered ring with one double bond (C1=C2) and substituents at positions 1 (bromine), 2, and 3 (methyl groups). The compound’s structure is defined by significant ring strain (~50 kcal/mol typical for cyclopropenes) and electronic effects from the bromine (electron-withdrawing) and methyl groups (electron-donating). The bromine substituent enhances electrophilicity, making it reactive in substitution and cycloaddition reactions, while the methyl groups introduce steric hindrance that may influence reaction pathways and transition states .
Properties
CAS No. |
87619-34-9 |
|---|---|
Molecular Formula |
C5H7Br |
Molecular Weight |
147.01 g/mol |
IUPAC Name |
1-bromo-2,3-dimethylcyclopropene |
InChI |
InChI=1S/C5H7Br/c1-3-4(2)5(3)6/h3H,1-2H3 |
InChI Key |
MQYNQRNZHRONKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C1Br)C |
Origin of Product |
United States |
Preparation Methods
Bromination of 2,3-Dimethylcyclopropane
The primary and most established synthetic method for preparing cyclopropene, 1-bromo-2,3-dimethyl-, is the bromination of 2,3-dimethylcyclopropane. This reaction typically proceeds via a free radical mechanism:
- Reagents: Bromine (Br₂) is added to 2,3-dimethylcyclopropane.
- Solvent: Carbon tetrachloride (CCl₄) is commonly used as the solvent to stabilize the reaction environment.
- Conditions: The reaction is carried out under controlled temperatures, generally between 0°C and 25°C, to minimize side reactions and optimize bromine radical generation.
- Mechanism: Bromine radicals abstract hydrogen atoms from the cyclopropane ring, leading to selective bromination at the 1-position, producing the 1-bromo derivative.
This method yields (2R,3R)-1-bromo-2,3-dimethylcyclopropane with retention of stereochemistry at carbons 2 and 3 due to the ring strain limiting inversion processes.
Industrial Production
For industrial scale synthesis, continuous flow reactors are employed to enhance control over reaction parameters:
- Advantages: Precise temperature control, bromine concentration regulation, and improved safety in handling bromine.
- Outcome: High yield and purity of the bromo-cyclopropane compound, suitable for further chemical transformations.
Mechanistic Insights and Reaction Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 1-position is reactive towards nucleophilic substitution, predominantly via an SN2 mechanism:
| Reagent/Conditions | Product Formed | Key Observations |
|---|---|---|
| Sodium hydroxide (aqueous) | (2R,3R)-2,3-dimethylcyclopropanol | Retention of stereochemistry at C2 and C3 due to ring strain limiting inversion |
| Ammonia (NH₃) | (2R,3R)-2,3-dimethylcyclopropylamine | Low yield (<30%) attributed to competing elimination reactions |
| Potassium cyanide (ethanol, reflux) | (2R,3R)-2,3-dimethylcyclopropanenitrile | Reaction proceeds with inversion at C1; optical activity preserved |
The rigidity of the cyclopropane ring restricts the backside attack typical of SN2, causing partial racemization in polar solvents. Computational studies indicate transition-state stabilization via hyperconjugation between the antibonding σ*(C-Br) orbital and adjacent carbon-carbon bonds.
Elimination Reactions
Under strong basic conditions, dehydrohalogenation of the bromo compound leads to cyclopropene derivatives:
| Base/Solvent | Major Product | Selectivity |
|---|---|---|
| Potassium tert-butoxide (KOtBu, tert-butanol) | 2,3-dimethylcyclopropene | Predominantly trans-alkene due to steric control |
| Sodium ethoxide (NaOEt, ethanol) | Mixture of cyclopropene isomers | Lower selectivity compared to bulky bases |
The elimination reaction rate is slower compared to acyclic bromides because of the increased ring strain in the transition state, with an activation energy approximately 15 kcal/mol higher than 1-bromopropane.
Alternative and Advanced Synthetic Approaches
Palladium-Catalyzed Cyclopropane Formation
Recent research demonstrates that cyclopropanes can be synthesized directly from gem-dialkyl groups through palladium-catalyzed double C-H activation involving aryl bromide precursors:
- Mechanism: Oxidative addition of aryl bromides followed by 1,4-palladium shifts and reductive elimination.
- Reaction Conditions: Use of pivalate bases and phosphine ligands (e.g., triphenylphosphine) in toluene at elevated temperatures (80–120 °C).
- Outcome: Formation of cyclopropane derivatives in moderate to good yields (up to 65–88% for intermediates and products).
- Significance: This method provides a novel route to cyclopropane derivatives, potentially applicable to substituted cyclopropanes like 1-bromo-2,3-dimethylcyclopropane under tailored conditions.
Industrial and Patent-Reported Processes
A European patent (EP0021115A1) describes processes for producing 3,3-dimethylcyclopropane derivatives, including alpha-halogenated nitriles as intermediates, which are structurally related to 1-bromo-2,3-dimethylcyclopropane:
- Process Overview:
- Reaction of malonic acid derivatives with alpha-halo carboxylic acid derivatives in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidone.
- Use of bases like potassium carbonate or alkali hydroxides.
- Temperature range: 0 to 100 °C, preferably 10 to 80 °C.
- Subsequent hydrolysis, decarboxylation, and purification steps yield high-purity cyclopropane derivatives.
- Solvent and Base Choices: Polar solvents and alkali bases optimize reaction rates and yields.
- Workup: Standard extraction, drying, filtration, and vacuum distillation techniques are used to isolate the products.
- Industrial Suitability: The process is designed for scalability, cost-effectiveness, and high purity, making it suitable for industrial production of cyclopropane derivatives.
Summary Tables of Preparation Methods and Conditions
Chemical Reactions Analysis
Types of Reactions
Cyclopropene, 1-bromo-2,3-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Addition Reactions: The double bond in the cyclopropene ring can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding epoxides or reduction to yield cyclopropane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide.
Addition Reactions: Reagents such as bromine, chlorine, or hydrogen bromide are used.
Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
Substitution Reactions: Products include 1-hydroxy-2,3-dimethylcyclopropene and 1-alkoxy-2,3-dimethylcyclopropene.
Addition Reactions: Products include 1,2-dibromo-2,3-dimethylcyclopropane and 1-bromo-2,3-dimethylcyclopropane.
Oxidation and Reduction Reactions: Products include epoxides and cyclopropane derivatives.
Scientific Research Applications
Cyclopropene, 1-bromo-2,3-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopropene, 1-bromo-2,3-dimethyl- involves its reactivity due to the strained cyclopropene ring. The ring strain makes the compound highly reactive towards electrophiles and nucleophiles. The bromine atom can participate in substitution reactions, while the double bond can undergo addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below summarizes key differences between 1-bromo-2,3-dimethylcyclopropene and related cyclopropenes:
| Compound | Substituents | Electronic Effects | Steric Effects | Stability |
|---|---|---|---|---|
| 1-Bromo-2,3-dimethylcyclopropene | 1-Br, 2-Me, 3-Me | Br (EWG), Me (EDG) | High (two Me groups) | Moderate (strain + EWG) |
| 1-Chloro-2,3-dimethylcyclopropene | 1-Cl, 2-Me, 3-Me | Cl (less EWG than Br) | High | Higher than Br analog |
| 2,3-Dimethylcyclopropene | 1-H, 2-Me, 3-Me | Me (EDG only) | Moderate | High (no EWG) |
| 1-Bromo-cyclopropene | 1-Br, 2-H, 3-H | Br (EWG) | Low | Low (strain + EWG) |
Key Observations :
Reactivity in Cycloaddition Reactions
In photochemical cycloadditions, 1-bromo-2,3-dimethylcyclopropene demonstrates distinct behavior compared to other cyclopropenes:
- Transition state energetics : Computational studies suggest that methyl groups in 2,3-positions disrupt CH-π interactions observed in unsubstituted cyclopropenes during rhodium-mediated insertions (e.g., TS2a-endo-re in ), leading to smaller energy differences between endo and exo transition states compared to parent cyclopropene .
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